molecular formula C19H18N4O5S3 B1210410 Cefcanel CAS No. 41952-52-7

Cefcanel

Número de catálogo: B1210410
Número CAS: 41952-52-7
Peso molecular: 478.6 g/mol
Clave InChI: VDFFPBOAOLQAJV-SUYBPPKGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: : Cefcanel se sintetiza a través de una serie de reacciones químicas que involucran la formación de una 1,2-tiazina fusionada a una 2-azetidinona para formar una porción de ácido oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico . La ruta sintética típicamente involucra el uso de varios reactivos y catalizadores para lograr la estructura química deseada.

Métodos de Producción Industrial: : La producción industrial de this compound implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye múltiples pasos de purificación y control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: : Cefcanel experimenta varios tipos de reacciones químicas, incluyendo:

    Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes: : Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción se controlan cuidadosamente para asegurar las transformaciones químicas deseadas .

Productos Principales Formados: : Los productos principales formados a partir de las reacciones que involucran this compound incluyen varios derivados de la estructura de la cefalosporina, que pueden tener diferentes propiedades antibacterianas .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Cefcanel exhibits strong activity against several gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC90) for these organisms is 1 microgram/ml, which is superior to other oral cephalosporins like cefuroxime and cefaclor . However, it is ineffective against methicillin-resistant strains, with MIC values exceeding 16 micrograms/ml.

Table 1: Antibacterial Efficacy of this compound Against Various Bacteria

BacteriaMIC (µg/ml)Comparison with Other Cephalosporins
Staphylococcus aureus1Superior to cefuroxime, cefaclor
Staphylococcus epidermidis1Superior to cefuroxime, cefaclor
Streptococcus pyogenes0.015-1Comparable to other cephalosporins
Clostridium spp.0.25Significantly lower than other agents
Escherichia coli>64Resistant due to beta-lactamase
Klebsiella pneumoniae>64Resistant due to beta-lactamase

Efficacy in Streptococcal Infections

A study comparing this compound daloxate with penicillin in treating acute streptococcal tonsillitis found that clinical cure rates were similar between the two treatments at approximately 70% for the higher dose of this compound daloxate (300 mg twice daily) and penicillin . However, lower doses of this compound (150 mg twice daily and 600 mg daily) resulted in significantly poorer outcomes.

Table 2: Clinical Outcomes in Streptococcal Tonsillitis Treatment

Treatment GroupClinical Cure Rate (%)Bacterial Elimination Rate (%)
This compound daloxate 150 mg bid57.450.8
This compound daloxate 300 mg bid7082.8
Penicillin (PcV)7089.8

Comparison with Amoxicillin

In a randomized controlled trial comparing three days of therapy with this compound daloxate versus amoxicillin for uncomplicated urinary tract infections, both treatments showed similar bacteriological elimination rates and clinical outcomes . This suggests that this compound can be an effective alternative to amoxicillin in such cases.

Safety Profile

The safety profile of this compound has been evaluated across various studies. Adverse events reported were comparable between treatment groups using this compound daloxate and those receiving other antibiotics such as amoxicillin or penicillin . This indicates that this compound is generally well-tolerated.

Actividad Biológica

Cefcanel, a novel oral cephalosporin antibiotic, has garnered attention due to its unique pharmacological properties and efficacy against various bacterial pathogens. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical settings, and comparative studies with other antibiotics.

Pharmacokinetics

This compound is administered as the prodrug this compound daloxate hydrochloride, which undergoes hydrolysis in the gastrointestinal tract to release this compound. Studies indicate that the absolute oral bioavailability of this compound is approximately 40% after administration of the prodrug. Following oral intake, this compound is rapidly absorbed and metabolized, primarily excreted through urine as various metabolites, including mandelic acid glycine conjugate (MAGC) and N-mandelyl-2-aminoethanol (MAE) .

Key Pharmacokinetic Data

ParameterValue
Absolute Oral Bioavailability~40%
Peak Plasma Concentration (t½)0.5 hours
Major MetabolitesMAGC, MAE
Urinary Excretion of this compound38.2% ± 3.8%

Efficacy Against Bacterial Strains

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrates superior efficacy against methicillin-susceptible strains of Staphylococcus aureus and Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC90) of 1 µg/ml .

Comparative Efficacy

In clinical trials comparing this compound daloxate to other antibiotics such as amoxicillin and penicillin V (PcV), this compound showed comparable clinical cure rates but varied in bacteriological elimination rates:

Treatment GroupClinical Cure Rate (%)Bacteriological Elimination Rate (%)
This compound daloxate 300 mg bid~7082.8
Penicillin V~7089.8
This compound daloxate 150 mg bid57.4Lower than 82.8
Amoxicillin~70Similar to this compound

Case Studies

  • Acute Streptococcal Pharyngitis : In a study involving 340 patients treated with this compound daloxate versus PcV, both groups achieved similar clinical cure rates (~70%). However, the bacteriological elimination was significantly lower in the lower dose this compound groups .
  • Urinary Tract Infections : A randomized trial compared three days of therapy with this compound daloxate against amoxicillin for uncomplicated urinary tract infections. Both treatments resulted in similar bacteriological elimination rates, indicating that this compound is an effective alternative for this indication .

Propiedades

IUPAC Name

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S3/c1-9-21-22-19(31-9)30-8-11-7-29-17-12(16(26)23(17)13(11)18(27)28)20-15(25)14(24)10-5-3-2-4-6-10/h2-6,12,14,17,24H,7-8H2,1H3,(H,20,25)(H,27,28)/t12-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFFPBOAOLQAJV-SUYBPPKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30034-02-7 (mono-hydrochloride salt)
Record name Cefcanel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041952527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00866067
Record name Cefcanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41952-52-7
Record name Cefcanel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041952527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5V2R6VX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefcanel
Reactant of Route 2
Reactant of Route 2
Cefcanel
Reactant of Route 3
Reactant of Route 3
Cefcanel
Reactant of Route 4
Reactant of Route 4
Cefcanel
Reactant of Route 5
Reactant of Route 5
Cefcanel
Reactant of Route 6
Reactant of Route 6
Cefcanel

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.